2-((5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)ethanol
Description
2-((5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)ethanol is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a pyridin-3-yl group at the 5-position and a thioethanol moiety at the 2-position. The pyridine ring introduces aromaticity and basicity, while the thioether-linked ethanol group enhances solubility and offers sites for further functionalization .
Properties
Molecular Formula |
C9H9N3O2S |
|---|---|
Molecular Weight |
223.25 g/mol |
IUPAC Name |
2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanol |
InChI |
InChI=1S/C9H9N3O2S/c13-4-5-15-9-12-11-8(14-9)7-2-1-3-10-6-7/h1-3,6,13H,4-5H2 |
InChI Key |
QPXDQNKLPUWSFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN=C(O2)SCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)ethanol typically involves the cyclization of appropriate precursors. One common method involves the reaction of pyridine-3-carboxylic acid hydrazide with carbon disulfide and potassium hydroxide to form the intermediate 5-(pyridin-3-yl)-1,3,4-oxadiazole-2-thiol. This intermediate is then reacted with 2-chloroethanol under basic conditions to yield the target compound .
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 2-((5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)ethanol can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents such as acyl chlorides or alkyl halides.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Acyl chlorides, alkyl halides, bases like sodium hydroxide or potassium carbonate.
Cyclization: Catalysts such as acids or bases, depending on the specific reaction.
Major Products:
Oxidation: Sulfoxides, sulfones.
Substitution: Esters, ethers.
Cyclization: Various heterocyclic compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and materials.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-((5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)ethanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, while the thioether and hydroxyl groups can form additional interactions with target molecules .
Comparison with Similar Compounds
Key Observations:
Substituent Diversity: The pyridin-3-yl group in the target compound provides a nitrogen-rich aromatic system, contrasting with imidazole (), sulfonylpiperidine (), and bromoindole () in analogs. These substituents influence electronic properties and binding affinities.
Synthetic Efficiency: Yields for analogs range from 62% () to 87% (), suggesting that steric and electronic effects of substituents impact reaction efficiency. Recrystallization from ethanol or ethanol/water is a common purification step ().
Physicochemical Properties
- Solubility: The thioethanol group in the target compound likely improves aqueous solubility compared to analogs with hydrophobic substituents (e.g., phenylethanone in ). Carboxylic acid derivatives (e.g., 19i in ) exhibit even higher solubility due to ionization .
- Thermal Stability: High melting points in brominated analogs (e.g., 277–280°C in ) indicate strong intermolecular forces, whereas the target compound’s melting point is expected to be lower due to its flexible thioethanol chain .
Bioactivity
- Anticancer Potential: Compounds with pyrimidinylthio groups () demonstrate anticancer activity, suggesting that the oxadiazole-thioether motif is critical for targeting cellular pathways .
- Enzyme Inhibition : 8i () and 5a () highlight the role of sulfonyl and benzimidazole groups in inhibiting enzymes like aromatase or Rho kinases .
Biological Activity
The compound 2-((5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)ethanol is a derivative of the 1,3,4-oxadiazole family, which is known for its diverse biological activities. This article focuses on the biological activity of this specific compound, summarizing key findings from various studies and presenting data on its pharmacological effects.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 232.29 g/mol. The presence of the pyridine ring and the oxadiazole moiety contributes to its biological activity.
Biological Activity Overview
-
Antimicrobial Activity
- Studies have shown that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, 5-(pyridin-3-yl)-1,3,4-oxadiazoles have been tested against various bacterial strains including Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae . The presence of substituents such as nitro and hydroxy groups can enhance this activity.
-
Anticancer Properties
- The anticancer potential of 1,3,4-oxadiazole derivatives has been extensively documented. Mechanisms include inhibition of key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDAC) . The compound's ability to inhibit telomerase activity has also been highlighted as a promising anticancer mechanism .
- Antioxidant Activity
Data Table: Biological Activities of 2-((5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)ethanol
Case Studies
- Synthesis and Testing
- Mechanistic Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
